molecular formula C26H23ClN2O3 B12466996 N-(4-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide

N-(4-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide

Cat. No.: B12466996
M. Wt: 446.9 g/mol
InChI Key: VBTZYDDGGXNAGI-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-3-PHENYLPROPANAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetracyclic core with multiple functional groups, making it a subject of interest in pharmaceutical and chemical research.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-3-PHENYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

N-(4-CHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-3-PHENYLPROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s tetracyclic core allows it to bind to viral proteins, inhibiting their function and preventing viral replication . Additionally, its functional groups can interact with bacterial enzymes, disrupting their activity and leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dioxo-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-en-4-yl)-1-(4-methylphenyl)urea
  • 3-(3,5-Dioxo-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-en-4-yl)-1-(3-fluorophenyl)urea hydrate
  • 3-(3,5-Dioxo-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-en-4-yl)-1-(phenyl)thiourea

Uniqueness

N-(4-CHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-3-PHENYLPROPANAMIDE is unique due to its specific combination of functional groups and its tetracyclic core structure, which confer distinct chemical and biological properties. Its ability to interact with viral and bacterial targets makes it a promising candidate for further research and development in antiviral and antibacterial therapies .

Properties

Molecular Formula

C26H23ClN2O3

Molecular Weight

446.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-3-phenylpropanamide

InChI

InChI=1S/C26H23ClN2O3/c27-15-6-8-16(9-7-15)28-24(30)21(12-14-4-2-1-3-5-14)29-25(31)22-17-10-11-18(20-13-19(17)20)23(22)26(29)32/h1-11,17-23H,12-13H2,(H,28,30)

InChI Key

VBTZYDDGGXNAGI-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C(CC5=CC=CC=C5)C(=O)NC6=CC=C(C=C6)Cl

Origin of Product

United States

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